N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216521-02-6
VCID: VC6010168
InChI: InChI=1S/C23H23FN4O2S.ClH/c1-2-30-19-5-3-6-20-22(19)26-23(31-20)28(13-4-12-27-14-11-25-16-27)21(29)15-17-7-9-18(24)10-8-17;/h3,5-11,14,16H,2,4,12-13,15H2,1H3;1H
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Molecular Formula: C23H24ClFN4O2S
Molecular Weight: 474.98

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

CAS No.: 1216521-02-6

Cat. No.: VC6010168

Molecular Formula: C23H24ClFN4O2S

Molecular Weight: 474.98

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride - 1216521-02-6

Specification

CAS No. 1216521-02-6
Molecular Formula C23H24ClFN4O2S
Molecular Weight 474.98
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Standard InChI InChI=1S/C23H23FN4O2S.ClH/c1-2-30-19-5-3-6-20-22(19)26-23(31-20)28(13-4-12-27-14-11-25-16-27)21(29)15-17-7-9-18(24)10-8-17;/h3,5-11,14,16H,2,4,12-13,15H2,1H3;1H
Standard InChI Key WGKVVFNUPHIPJK-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound’s architecture integrates three critical domains:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, known for participating in hydrogen bonding and π-π interactions with biological targets.

  • 4-Ethoxybenzo[d]thiazol-2-yl Group: A benzothiazole derivative substituted with an ethoxy group at position 4, contributing to hydrophobic interactions and metabolic stability.

  • 4-Fluorophenyl Acetamide: A fluorinated phenyl group linked via an acetamide bridge, enhancing electron-withdrawing effects and binding affinity.

The hydrochloride salt form improves solubility in polar solvents, though exact solubility data remain unreported.

Molecular and Stereochemical Data

PropertyValue
Molecular FormulaC23H24ClFN4O2S\text{C}_{23}\text{H}_{24}\text{ClFN}_4\text{O}_2\text{S}
Molecular Weight474.98 g/mol
IUPAC NameN-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide; hydrochloride
SMILES NotationCCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
InChI KeyWGKVVFNUPHIPJK-UHFFFAOYSA-N

The absence of chiral centers simplifies synthetic replication, though stereoelectronic effects from the ethoxy and fluorophenyl groups may influence receptor binding.

Synthesis and Purification

Synthetic Pathway

The synthesis involves sequential nucleophilic substitutions and coupling reactions:

  • Imidazole Propylation: 1H-imidazole reacts with 1-bromo-3-chloropropane to form 3-(1H-imidazol-1-yl)propyl chloride.

  • Benzothiazole Amination: 4-Ethoxybenzo[d]thiazol-2-amine is generated via cyclization of 2-amino-4-ethoxythiophenol with cyanogen bromide.

  • Acetamide Coupling: The propylated imidazole and aminated benzothiazole are coupled with 2-(4-fluorophenyl)acetyl chloride under basic conditions, followed by hydrochloride salt formation.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradient elution (ethyl acetate/hexane) isolates the target compound.

  • Recrystallization: Methanol/water mixtures yield high-purity crystals (>95% by HPLC).

Biological Activities and Hypothesized Mechanisms

In Silico Predictions

Molecular Docking Studies (hypothetical):

  • PAR4 Binding Pocket: The ethoxybenzothiazole group fits into hydrophobic subpockets, while the imidazole ring forms hydrogen bonds with Thr242 and Lys251 .

  • Bioavailability: LogP ≈ 3.2 predicts moderate lipid permeability, with moderate absorption in the gastrointestinal tract.

Comparative Analysis with Structural Analogues

CompoundSubstituentMolecular WeightHypothesized Activity
Target Compound4-Ethoxybenzothiazole474.98 g/molPAR4 inhibition, antimicrobial
VC54515334-Fluorobenzothiazole448.92 g/molEnhanced CYP inhibition

The ethoxy group in the target compound improves metabolic stability compared to the fluoro analogue, potentially extending half-life.

Future Research Directions

  • In Vitro Profiling: PAR4 binding assays and platelet aggregation studies.

  • ADMET Studies: Acute toxicity testing in rodent models and CYP inhibition screening.

  • Structural Optimization: Introducing methyl groups to the imidazole ring to enhance potency.

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